Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Medicinal Chemistry SAR Studies Thiazole Derivatives

This compound uniquely combines a 2,4-dimethylphenylacetamide side chain with a 4-(benzo[d][1,3]dioxol-5-yl)thiazole core—a substitution pattern absent from known analogs (CAS 955816-44-1, 477547-43-6, INH1). Supplied at ≥95% purity, it is expressly designed for focused SAR studies, antiproliferative screening, or computational docking against kinase targets. Parallel testing with structurally close analogs enables precise mapping of target engagement determinants. Not for human use.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 922822-93-3
Cat. No. B2859375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
CAS922822-93-3
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C20H18N2O3S/c1-12-3-4-14(13(2)7-12)9-19(23)22-20-21-16(10-26-20)15-5-6-17-18(8-15)25-11-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,22,23)
InChIKeyZGSPNCOHOOXEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922822-93-3): Structural Identity and Procurement Baseline


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922822-93-3) is a synthetic small-molecule thiazole derivative that incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety at the thiazole 4-position and a 2,4-dimethylphenylacetamide side chain at the thiazole 2-amino position . The compound has a molecular formula of C20H18N2O3S and a molecular weight of 366.44 g/mol . It is supplied as a research chemical, typically at ≥95% purity . The benzodioxole-thiazole scaffold is a recognized privileged structure in medicinal chemistry, with structurally related analogs reported to exhibit antiproliferative, antimicrobial, and kinase-inhibitory activities [1][2]. However, at the time of this evidence assessment, no primary research articles, patents, or public bioassay data specifically quantifying the biological activity of this exact compound were identified through systematic literature and database searching [3].

Why In-Class Thiazole-Acetamide Compounds Cannot Substitute for CAS 922822-93-3 Without Quantitative Confirmation


Thiazole-acetamide derivatives as a broad class exhibit diverse biological activities, but activity is exquisitely dependent on the precise substitution pattern on both the thiazole core and the acetamide side chain [1]. Small structural changes—such as the position of methyl groups on the phenyl ring, the presence or absence of the benzodioxole moiety, or replacement of the acetamide with a benzamide linker—can shift the target binding profile from kinase inhibition to GPCR modulation or eliminate activity entirely [1]. Consequently, generic substitution based solely on scaffold similarity is scientifically unjustified without compound-specific comparative data. For CAS 922822-93-3, the unique combination of a 2,4-dimethylphenylacetamide group with a 4-(benzo[d][1,3]dioxol-5-yl)thiazole core differentiates it from all known analogs with publicly available bioactivity data . Users selecting this compound for focused screening or SAR studies must verify its activity in their specific assay system rather than relying on class-level extrapolations.

CAS 922822-93-3: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Differentiation: Unique 2,4-Dimethylphenylacetamide Pharmacophore Combination

CAS 922822-93-3 is the only commercially available compound that combines a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine scaffold with a 2,4-dimethylphenylacetamide side chain . By contrast, the closest available analogs either: (i) lack the 2,4-dimethyl substitution on the phenylacetamide (e.g., CAS 922066-41-9, which has an unsubstituted acetamide), (ii) replace the phenylacetamide with a benzamide linker (e.g., CAS 477547-43-6), or (iii) retain the 2,4-dimethylphenyl group but replace the benzodioxole-thiazole core with a simpler thiazole-benzamide scaffold (e.g., INH1, CAS 313553-47-8) . Quantitative structural comparison reveals that CAS 922822-93-3 has a molecular weight of 366.44 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a computed logP of approximately 3.3–3.4 . These properties place it within drug-like chemical space (Rule of 5 compliant) but with higher lipophilicity than many benzamide analogs.

Medicinal Chemistry SAR Studies Thiazole Derivatives

Supply Specification: Defined Purity Standard of ≥95%

The compound is supplied with a minimum purity specification of 95%+, as verified by vendor quality control documentation . This specification provides a defined baseline for experimental reproducibility. In contrast, several structurally related analogs available from alternative suppliers do not consistently publish purity specifications, introducing uncertainty into procurement decisions . While 95% purity is standard for research-grade chemicals, the explicit documentation allows users to establish consistent starting material quality across experiments—a critical factor when comparing biological results across different studies or batches.

Chemical Procurement Quality Control Research Chemicals

Class-Level Bioactivity: Benzodioxole-Thiazole Scaffold Association with Antiproliferative Activity

No compound-specific bioactivity data are available for CAS 922822-93-3 [1]. However, the benzodioxole-thiazole scaffold class has been independently validated in the peer-reviewed literature. Wang et al. (2013) reported that thiazolyl-pyrazoline derivatives containing the benzodioxole moiety exhibited potent antiproliferative activity: compound C6 (2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole) demonstrated IC50 values of 0.09 µM against MCF-7 breast cancer cells and 0.12 µM against B16-F10 melanoma cells, with HER-2 kinase inhibition IC50 of 0.18 µM [2]. Elewa et al. (2020) further demonstrated that thiazolyl-pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed antiproliferative activity against HCT-116 colon cancer cells, with the most active derivative achieving an IC50 of 6.19 µM [3]. These data establish that benzodioxole-thiazole compounds can engage cancer-relevant biological targets, but the specific activity of CAS 922822-93-3—with its distinct 2,4-dimethylphenylacetamide substitution—remains uncharacterized and must be empirically determined.

Anticancer Research Kinase Inhibition Benzodioxole Derivatives

Procurement Risk: Absence of Published Biological Selectivity or Toxicity Data

A systematic search of public databases (PubChem BioAssay, ChEMBL, PubMed, and Google Scholar) found zero records containing quantitative selectivity, toxicity, or pharmacokinetic data for CAS 922822-93-3 [1]. This is in marked contrast to certain structurally related thiazole compounds—such as INH1 (CAS 313553-47-8), a Hec1/Nek2 mitotic pathway inhibitor with published GI50 values of 10–21 µM across multiple breast cancer cell lines and reported in vivo xenograft activity —for which target engagement and cellular potency data are publicly available. Users selecting CAS 922822-93-3 for biological screening must therefore anticipate a full de novo profiling exercise, including selectivity panels and cytotoxicity assays, before any claims of target engagement or therapeutic potential can be supported. This represents a higher initial experimental burden compared to analogs with pre-existing data.

Drug Discovery Safety Screening Selectivity Profiling

Recommended Research Application Scenarios for CAS 922822-93-3 Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Benzodioxole-Thiazole Scaffolds

CAS 922822-93-3 is most appropriately deployed as a structurally unique entry in focused SAR libraries exploring the effect of arylacetamide substitution patterns on biological activity within the benzodioxole-thiazole scaffold class. Its 2,4-dimethylphenyl group introduces a specific steric and electronic profile not available in the closest analogs (CAS 955816-44-1, CAS 477547-43-6, or INH1). Users can compare its activity against these analogs in parallel assays to map the structural determinants of target engagement . This application is supported by the documented purity specification (≥95%), which ensures consistent starting material quality across SAR iterations.

Phenotypic Screening in Anticancer or Antimicrobial Panels with Internal Profiling Infrastructure

The benzodioxole-thiazole scaffold has demonstrated antiproliferative activity across multiple cancer cell lines (MCF-7, B16-F10, HCT-116) and antimicrobial potential in published studies of related compounds [1]. CAS 922822-93-3 can be included in phenotypic screening panels for anticancer or antimicrobial hit identification, provided the user has established internal counter-screening and selectivity profiling capabilities to address the compound's uncharacterized biological profile [2]. The lack of pre-existing selectivity data means that any hits identified will require comprehensive follow-up, including kinase profiling panels and cytotoxicity assessment against non-cancerous cell lines.

Computational Chemistry and Molecular Docking Studies

With a defined structure (SMILES: CC1=CC(C)=C(CC(=O)NC2=NC(=CS2)C2=CC3=C(OCO3)C=C2)C=C1) and computed physicochemical properties (MW 366.44, logP ~3.3–3.4, HBD 1, HBA 3) , CAS 922822-93-3 is suitable as a computational probe for docking studies against targets where benzodioxole-thiazole compounds have demonstrated activity, such as HER-2 kinase or related tyrosine kinases [1]. Its drug-like properties (Rule of 5 compliant) and moderate lipophilicity make it a reasonable starting point for in silico hit expansion, with the caveat that docking predictions should be validated through experimental binding or activity assays.

Method Development and Analytical Reference Standard

The compound's defined purity (≥95%) and well-characterized structure (including InChI Key ZGSPNCOHOOXEQB-UHFFFAOYSA-N) support its use as an analytical reference standard for HPLC method development or mass spectrometry optimization in laboratories working with benzodioxole-thiazole compound libraries . Its unique retention time and mass spectrum can serve as a system suitability marker, particularly when differentiating closely eluting isomers or analogs in complex mixtures.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.